molecular formula C27H33NO4 B1668400 Ceralifimod CAS No. 891859-12-4

Ceralifimod

Katalognummer B1668400
CAS-Nummer: 891859-12-4
Molekulargewicht: 435.6 g/mol
InChI-Schlüssel: QDDQIPUKAXBMBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceralifimod, also known as ONO-4641, is a compound that is currently under investigation in clinical trials . It is an orally active, potent, S1P1 & S1P5 subtype-selective sphingosine-1-phosphate (S1P) receptor agonist . The molecular formula of Ceralifimod is C27H33NO4 .


Molecular Structure Analysis

The IUPAC name for Ceralifimod is 1- [ [6- [ (2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid . Its molecular weight is 435.6 g/mol .


Physical And Chemical Properties Analysis

Ceralifimod has a molecular formula of C27H33NO4 and a molecular weight of 435.56 g/mol . More specific physical and chemical properties such as solubility and stability are not detailed in the available resources .

Wissenschaftliche Forschungsanwendungen

Application 1: Multiple Sclerosis Treatment

  • Summary of the Application : Ceralifimod is an orally active selective S1PR 1 and S1PR 5 modulator . It has been studied for its potential in preventing relapses of relapsing–remitting experimental autoimmune encephalomyelitis, a model of MS, in nonobese diabetic mice .
  • Results or Outcomes : While specific results or outcomes for Ceralifimod were not found, S1PR modulators in general have shown promise in the treatment of MS. For example, Fingolimod, another S1PR modulator, was approved as a first-in-class, orally active drug for relapsing MS in 2010 .

Application 2: Treatment of Inflammatory Bowel Disease (IBD)

  • Summary of the Application : Sphingosine 1-phosphate (S1P) receptor modulators, like Ceralifimod, are being explored for the treatment of IBD and other immune-mediated diseases . IBD is an idiopathic intestinal inflammatory disease involving the ileum, rectum, and colon .
  • Results or Outcomes : While specific results or outcomes for Ceralifimod were not found, S1P receptor modulators in general have shown promise in the treatment of IBD .

Application 3: Treatment of Psoriasis

  • Summary of the Application : Sphingosine 1-phosphate (S1P) receptor modulators, like Ceralifimod, are being explored for the treatment of psoriasis . Psoriasis is a chronic skin disease characterized by red, itchy, and scaly patches .
  • Results or Outcomes : While specific results or outcomes for Ceralifimod were not found, S1P receptor modulators in general have shown promise in the treatment of psoriasis .

Zukünftige Richtungen

Ceralifimod is currently under investigation in clinical trials for the treatment of relapsing-remitting multiple sclerosis (RRMS) . The development of this new class of therapeutic compounds continues to be a pharmacological goal of high interest in clinical trials for treatment of various autoimmune disorders, including MS .

Eigenschaften

IUPAC Name

1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDQIPUKAXBMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceralifimod

CAS RN

891859-12-4
Record name Ceralifimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891859124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceralifimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CERALIFIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2O8A84A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceralifimod
Reactant of Route 2
Ceralifimod
Reactant of Route 3
Reactant of Route 3
Ceralifimod
Reactant of Route 4
Ceralifimod
Reactant of Route 5
Reactant of Route 5
Ceralifimod
Reactant of Route 6
Ceralifimod

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.